8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
“8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C16H21N5O2. It has an average mass of 315.370 Da and a monoisotopic mass of 315.169525 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C16H21N5O2. It has an average mass of 315.370 Da and a monoisotopic mass of 315.169525 Da .
Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. Preliminary pharmacological studies in mice supported the antidepressant potential of these derivatives (Zagórska et al., 2016).
Antiviral Activity
The first chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom, including imidazo[1,2-a]-s-triazine nucleosides and nucleotides, was described. These compounds exhibited moderate activity against various viruses in tissue culture, highlighting their potential as antiviral agents (Kim et al., 1978).
Interaction with DNA
The synthesis of an imidazo[1,2-e]purine-acridine heterodimer was explored for targeting abasic sites in DNA, showcasing the compound's utility in studying DNA interactions and potential in therapeutic applications targeting DNA damage (Belmont et al., 1999).
Future Directions
The future directions for the study of “8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their serotonin receptor affinity and phosphodiesterase inhibitor activity , this compound could also be of interest in these areas.
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives can inhibit certain enzymes, interact with cell receptors, or interfere with DNA or protein synthesis .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or interfere with metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on the specific compound. Some imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of action
The molecular and cellular effects of imidazole-containing compounds can include changes in cell growth, cell death, inflammation, immune response, and other cellular processes .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
6-cyclohexyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-9-20-12-13(18(2)16(23)19(3)14(12)22)17-15(20)21(10)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNBMYDTRYCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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